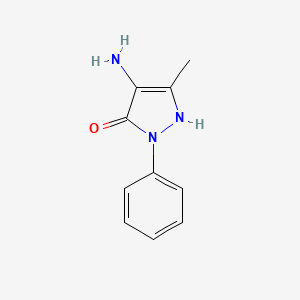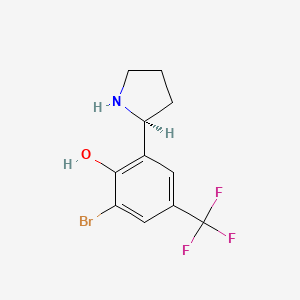
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This green and efficient reaction route can be carried out under mild conditions without using a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, tertiary α-bromoalkyl esters, and primary amines. Reaction conditions often involve mild temperatures and the use of visible light to induce photo-catalyzed reactions .
Major Products Formed
Major products formed from these reactions include trifluoroethoxylated dihydropyrrolidones and other functionalized pyrrolidin-2-ones .
Wissenschaftliche Forschungsanwendungen
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure.
Trifluoroethoxylated dihydropyrrolidones: Compounds with similar trifluoromethyl groups and dihydropyrrolidone structures.
Uniqueness
(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the specific combination of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H11BrF3NO |
|---|---|
Molekulargewicht |
310.11 g/mol |
IUPAC-Name |
2-bromo-6-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-5-6(11(13,14)15)4-7(10(8)17)9-2-1-3-16-9/h4-5,9,16-17H,1-3H2/t9-/m0/s1 |
InChI-Schlüssel |
FNKVNEYABBVUDN-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


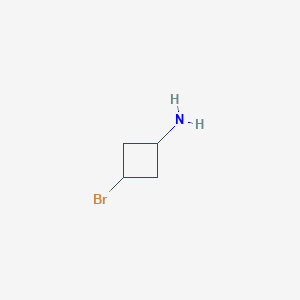
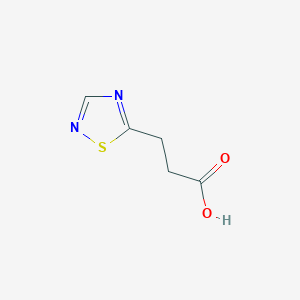
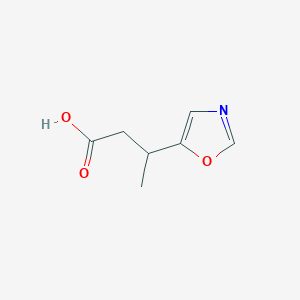


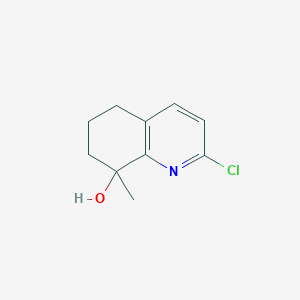
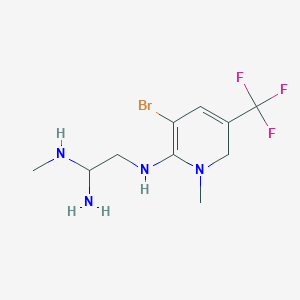
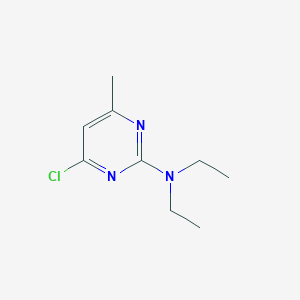
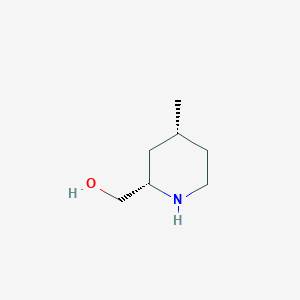
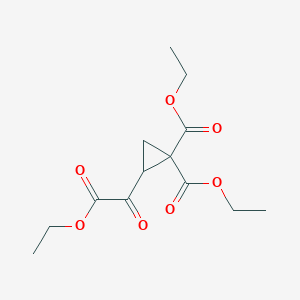
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
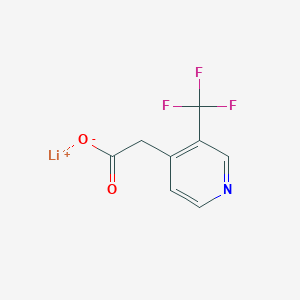
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
